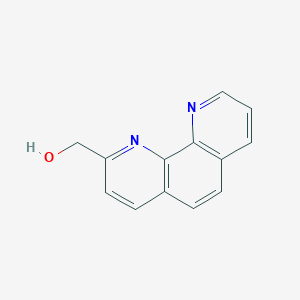

1,10-Phenanthroline-2-methanol

Description

BenchChem offers high-quality 1,10-Phenanthroline-2-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Phenanthroline-2-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthrolin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUPLOOFFXGMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551545 | |

| Record name | (1,10-Phenanthrolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37067-10-0 | |

| Record name | (1,10-Phenanthrolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1,10-Phenanthroline Methanol Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of Crystalline Architecture

1,10-Phenanthroline (phen) is a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and robust chelating ability with a wide array of metal ions.[1][2][3] The functionalization of the phenanthroline scaffold is a key strategy for tuning its electronic and steric properties, thereby influencing the characteristics of its metal complexes.[3] The introduction of methanol substituents, as in 1,10-phenanthroline-2,9-dimethanol, imparts several key features. The hydroxyl groups can act as both hydrogen bond donors and acceptors, introducing specific and directional intermolecular interactions that govern the crystal packing.[4][5] Furthermore, these functional groups can serve as coordination sites or be modified for further synthetic transformations.

Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the bulk properties of a material. For drug development professionals, the crystal structure provides critical information on polymorphism, solubility, and bioavailability. For materials scientists, it dictates optical, electronic, and mechanical properties. This guide will dissect the crystallographic features of 1,10-phenanthroline-2,9-dimethanol, providing a foundational understanding for the broader class of 1,10-phenanthroline-methanol derivatives.

Synthesis and Crystallization: A Methodological Overview

The synthesis of 1,10-phenanthroline-2,9-dimethanol typically begins with a more readily available precursor, 2,9-dimethyl-1,10-phenanthroline (neocuproine). A common synthetic route involves the oxidation of the methyl groups to aldehydes, followed by reduction to the corresponding alcohols.

Experimental Protocol: A Representative Synthesis

A plausible and field-proven synthetic pathway is outlined below. This protocol is a composite of established methodologies for the functionalization of phenanthroline derivatives.

Step 1: Oxidation of 2,9-Dimethyl-1,10-phenanthroline to 1,10-Phenanthroline-2,9-dicarbaldehyde.

-

To a solution of 2,9-dimethyl-1,10-phenanthroline (1.0 eq) in a suitable solvent such as dioxane, add selenium dioxide (2.2 eq).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

The filtrate is then concentrated under reduced pressure to yield the crude 1,10-phenanthroline-2,9-dicarbaldehyde.[6]

Step 2: Reduction to 1,10-Phenanthroline-2,9-dimethanol.

-

Dissolve the crude dicarbaldehyde from the previous step in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Allow the reaction to stir at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

The product can be extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography to yield 1,10-phenanthroline-2,9-dimethanol.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as methanol/chloroform or ethanol/hexane.

Caption: Synthetic workflow for 1,10-Phenanthroline-2,9-dimethanol.

Crystal Structure Analysis of 1,10-Phenanthroline-2,9-dimethanol

The crystallographic data for 1,10-phenanthroline-2,9-dimethanol reveals a well-ordered three-dimensional structure governed by a network of intermolecular interactions.

Crystallographic Data

The following table summarizes the crystallographic data for a representative structure of 1,10-phenanthroline-2,9-dimethanol, as found in the Crystallography Open Database (COD) under the deposition number 4305942.[7]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Formula Weight | 240.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.115(1) Å |

| b | 18.385(2) Å |

| c | 13.5576(12) Å |

| α | 90° |

| β | 99.956(19)° |

| γ | 90° |

| Volume | 1746.7(4) ų |

| Z | 4 |

Molecular Geometry

The core of the molecule consists of the planar 1,10-phenanthroline ring system. The two methanol substituents are located at the 2 and 9 positions. The hydroxyl groups introduce a degree of conformational flexibility, with the torsion angles between the phenanthroline ring and the C-O bonds being a key determinant of the overall molecular shape and the subsequent intermolecular interactions.

Intermolecular Interactions: The Driving Force of Crystal Packing

The crystal packing of 1,10-phenanthroline-2,9-dimethanol is dominated by a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces dictate the supramolecular architecture and are crucial for the stability of the crystal lattice.

Hydrogen Bonding:

The hydroxyl groups of the methanol substituents are the primary sites for hydrogen bonding. Each hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This leads to the formation of a robust network of O-H···N and O-H···O hydrogen bonds, connecting neighboring molecules into chains and sheets.[4][5] The nitrogen atoms of the phenanthroline ring can also participate as hydrogen bond acceptors.

π-π Stacking:

The planar aromatic rings of the 1,10-phenanthroline core are prone to π-π stacking interactions.[8] In the crystal structure, adjacent phenanthroline rings often arrange in a parallel-displaced or T-shaped manner, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. These interactions contribute significantly to the overall stability of the crystal packing.

Caption: Key intermolecular interactions in the crystal structure.

Implications for Drug Development and Materials Science

The detailed understanding of the crystal structure of 1,10-phenanthroline-methanol derivatives has significant practical implications.

-

Drug Development: The ability to form specific hydrogen bonds can be exploited in the design of drugs that target proteins. The phenanthroline scaffold can act as an intercalator with DNA, and the methanol substituents can form hydrogen bonds with the DNA backbone or with amino acid residues in an active site.[9] The crystalline form of a drug candidate directly impacts its stability, dissolution rate, and manufacturability.

-

Materials Science: The supramolecular architecture directed by hydrogen bonding and π-π stacking can be used to engineer materials with desired properties. For instance, the alignment of the phenanthroline rings can influence the charge transport properties, making these materials interesting for organic electronics. The porous networks that can be formed through hydrogen bonding may also have applications in gas storage and separation.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 1,10-phenanthroline-2,9-dimethanol, serving as a representative model for 1,10-phenanthroline-2-methanol and related derivatives. The interplay of a robust synthetic strategy and a detailed understanding of the resulting solid-state architecture, governed by hydrogen bonding and π-π stacking, is crucial for the rational design of new functional molecules. The insights presented herein are intended to empower researchers in the fields of drug development and materials science to leverage the unique structural features of these versatile compounds for a wide range of applications.

References

-

Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies. PMC. [Link]

-

1,10-Phenanthroline - Wikipedia. [Link]

-

(2,9-Dimethyl-1,10-phenanthroline-κ2 N,N′)bis(thiocyanato-κS)mercury(II). PMC. [Link]

-

1,10-Phenanthroline-2,9-diyldimethanol | C14H12N2O2 | CID 336912 - PubChem. [Link]

-

Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Publishing. [Link]

-

2,2′-(1,10-Phenanthrolin-2-ylimino)diethanol - PMC. [Link]

-

Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC. [Link]

-

2,9-Disubstituted 1,10-phenanthroline nickel complexes: Syntheses, characterization, and their ethylene oligomerization - ResearchGate. [Link]

-

3-(1H-Imidazo[4,5-f][10][11]phenanthrolin-2-yl)benzonitrile methanol solvate - PMC. [Link]

-

(2,9-Dimethyl-1,10-phenanthroline-κ2 N,N′)(4-hydroxybenzoato-κ2 O,O′) - PMC. [Link]

-

Synthesis of some 2,9‐disubstituted‐1,10‐phenanthrolines - ResearchGate. [Link]

-

First 4,7-oxygenated 1,10-phenanthroline-2,9-diamides: synthesis, tautomerism and complexation with REE nitrates - Dalton Transactions (RSC Publishing). [Link]

-

Optical limiting effects of 1,10-phenanthroline functionalized heterometallic Sn–Ti oxo clusters with distinct π⋯π interactions - Journal of Materials Chemistry C (RSC Publishing). [Link]

-

NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone). [Link]

-

Synthesis and crystal structure of (1,10-phenanthroline-κ - IUCr Journals. [Link]

-

Synthesis and crystal structure of (1,10-phenanthroline-κ2 N,N′)[2-(1H-pyrazol-1-yl)phenyl-κ2 N 2,C 1]iridium(III) hexafluoridophosphate with an unknown number of solvent molecules - PMC. [Link]

-

9-(2-Pyridylmethoxy)-1,10-phenanthrolin-1-ium perchlorate methanol solvate - PMC. [Link]

-

Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents - MDPI. [Link]

-

Supramolecular Structure of Tris(1,10-phenanthroline)zinc(II) - Publikationsserver der TU Clausthal. [Link]

-

1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL - precisionFDA. [Link]

-

Unit cell crystal structure of 2,9-dimethyl-1,10-phenanthroline... - ResearchGate. [Link]

-

1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design - UCHEM. [Link]

-

Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S - Publikationen der UdS. [Link]

-

2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem. [Link]

-

1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) - Substance Details - SRS | US EPA. [Link]

Sources

- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. myuchem.com [myuchem.com]

- 4. 2,2′-(1,10-Phenanthrolin-2-ylimino)diethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzonitrile methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. 1,10-Phenanthroline-2,9-diyldimethanol | C14H12N2O2 | CID 336912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Optical limiting effects of 1,10-phenanthroline functionalized heterometallic Sn–Ti oxo clusters with distinct π⋯π interactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2,9-Dimethyl-1,10-phenanthroline-κ2 N,N′)(4-hydroxybenzoato-κ2 O,O′)(nitrato-κO)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Dynamics and Physical Properties of 1,10-Phenanthroline-2-methanol: A Technical Guide for Advanced Ligand Design

Executive Summary

In the realm of transition metal coordination chemistry and metalloenzyme modeling, the precise engineering of ligand architecture dictates catalytic efficacy. 1,10-Phenanthroline-2-methanol (CAS: 37067-10-0) represents a masterclass in ligand design, merging the robust, rigid σ -donating and π -accepting capabilities of a phenanthroline core with the dynamic flexibility of a hemilabile hydroxymethyl arm.

This whitepaper provides an in-depth analysis of the physical properties, coordination causality, and validated experimental workflows for 1,10-Phenanthroline-2-methanol, particularly emphasizing its role in Cu(II)-promoted transphosphorylation reactions[1].

Molecular Architecture & Physical Properties

The physical properties of 1,10-Phenanthroline-2-methanol are fundamentally driven by its asymmetric structure. The introduction of the 2-hydroxymethyl group breaks the C2v symmetry of the parent 1,10-phenanthroline, introducing a hydrogen bond donor that significantly alters its solubility profile and solid-state packing.

Quantitative Physical Data

| Property | Value | Reference |

| IUPAC Name | (1,10-phenanthrolin-2-yl)methanol | [2] |

| CAS Registry Number | 37067-10-0 | [2] |

| Molecular Formula | C13H10N2O | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| Coordination Modes | Bidentate (N,N) or Tridentate (N,N,O) | [1] |

| Key Downstream Derivatives | [9-(bromomethyl)-1,10-phenanthrolin-2-yl]methanol | [3] |

Causality in Coordination Chemistry: The Hemilabile Effect

To understand the utility of 1,10-Phenanthroline-2-methanol, one must analyze the causality behind its coordination behavior.

When complexed with a Lewis acid such as Cu(II), the two nitrogen atoms of the phenanthroline ring bind with high affinity, forming a stable 5-membered chelate ring. The oxygen atom of the 2-hydroxymethyl group can also coordinate to the metal center. However, due to the geometric constraints (bite angle) of the phenanthroline backbone, this N,O-chelation induces a highly strained, distorted geometry.

The Mechanistic Advantage: This strain renders the oxygen donor hemilabile. In the presence of a competing substrate like Adenosine Triphosphate (ATP), the Cu-O bond easily dissociates, opening a coordination site for the ATP phosphate chain. Crucially, while the oxygen is detached from the metal, it remains in extreme spatial proximity to the newly coordinated ATP. This proximity transforms the pendant hydroxyl group into a potent nucleophile, driving the transphosphorylation of the ligand by ATP[1].

Figure 1: Logical pathway of Cu(II)-promoted transphosphorylation utilizing the hemilabile ligand.

Experimental Workflows & Self-Validating Protocols

As application scientists, we rely on protocols that inherently verify their own success. Below are the definitive workflows for synthesizing the ligand and executing the transphosphorylation assay.

Protocol A: Synthesis of 1,10-Phenanthroline-2-methanol

This two-step synthesis relies on the selective oxidation of 2-methyl-1,10-phenanthroline, followed by a chemoselective reduction.

Step 1: Riley Oxidation (SeO2)

-

Procedure: Dissolve 2-methyl-1,10-phenanthroline (1.0 eq) in a 9:1 mixture of 1,4-dioxane and water. Add Selenium Dioxide (SeO2, 1.2 eq) and reflux for 4 hours.

-

Causality: SeO2 specifically targets the activated allylic/benzylic methyl group via an ene reaction mechanism, oxidizing it to an aldehyde without disrupting the electron-deficient heteroaromatic rings.

-

In-Process Validation: Monitor via TLC (Alumina, 5% MeOH in DCM). The starting material spot will disappear, replaced by a highly UV-active spot (1,10-phenanthroline-2-carboxaldehyde).

Step 2: Chemoselective Reduction (NaBH4)

-

Procedure: Isolate the aldehyde, dissolve in absolute ethanol, and cool to 0°C. Slowly add Sodium Borohydride (NaBH4, 1.5 eq). Stir and allow to warm to room temperature over 2 hours. Quench with saturated NH4Cl.

-

Causality: NaBH4 is a mild hydride donor. It chemoselectively reduces the highly electrophilic aldehyde carbonyl to a primary alcohol while leaving the aromatic imine bonds intact.

-

Self-Validation (NMR): Analyze the purified product via 1H NMR (CDCl3). The success of the reaction is definitively confirmed by the appearance of a singlet integrating to 2 protons at ~5.2 ppm, corresponding to the new −CH2− group of the methanol moiety.

Figure 2: Two-step self-validating synthesis workflow for 1,10-Phenanthroline-2-methanol.

Protocol B: Cu(II)-Promoted ATP Transphosphorylation Assay

This protocol leverages the synthesized ligand to model metalloenzyme ATPase activity[1].

-

Complex Formation: Prepare a 1.0 mM solution of 1,10-Phenanthroline-2-methanol in HEPES buffer (pH 7.3). Add equimolar CuCl2 (1.0 mM) to form the [Cu(Phen−2−MeOH)]2+ complex.

-

Causality: pH 7.3 is chosen to mimic physiological conditions while ensuring the ligand's nitrogen atoms are fully deprotonated for optimal metal coordination.

-

-

Substrate Introduction: Introduce ATP (disodium salt) to achieve a final concentration of 0.6 mM. Incubate at 40°C for 24 hours.

-

Reaction Quenching & Analysis: Quench the reaction by adding EDTA (excess) to sequester the Cu(II) ions, halting the catalytic cycle.

-

Self-Validation (HPLC): Analyze the mixture via Anion-Exchange HPLC. The system validates itself if the chromatogram shows a stoichiometric decrease in the ATP peak area with a concurrent, proportional emergence of an ADP peak and the phosphorylated ligand species.

References

-

Oxford University Press (OUP). "Reactivities and Site-Selectivities of Hydrolyses of ATP and UTP Promoted by Metal Complexes." Bulletin of the Chemical Society of Japan. Available at:[Link]

Sources

An In-Depth Technical Guide to the Coordination Chemistry of (1,10-Phenanthrolin-2-yl)methanol

Preamble: The Unique Potential of a Functionalized Phenanthroline

The field of coordination chemistry is perpetually driven by the design of ligands that can impart specific geometric, electronic, and functional properties to metal complexes. Among the most steadfast and versatile ligands is 1,10-phenanthroline (phen), a rigid, planar, and strongly chelating N,N'-donor.[1][2] Its robust aromatic framework and exceptional affinity for a vast range of metal ions have established it as a cornerstone in the development of catalysts, molecular materials, and therapeutic agents.[3][4]

However, the true potential of this scaffold is unlocked through functionalization. By introducing specific substituents onto the phenanthroline core, we can meticulously tune the properties of the resulting metal complexes.[3] This guide focuses on a particularly intriguing derivative: (1,10-phenanthrolin-2-yl)methanol (hereafter phen-CH₂OH). The introduction of a hydroxymethyl group at the 2-position does more than simply modify steric or electronic properties; it introduces a third potential donor atom (oxygen), transforming the classic bidentate ligand into a potentially tridentate N,N,O-chelator. This seemingly minor modification opens up a new dimension of structural diversity and reactivity, offering unique opportunities for researchers in catalysis, materials science, and drug development. This guide provides a field-proven perspective on the synthesis, coordination behavior, and application of this versatile ligand.

Part 1: Synthesis of the Ligand

The direct, peer-reviewed synthesis of (1,10-phenanthrolin-2-yl)methanol is not widely documented. However, a robust and logical synthetic strategy can be proposed based on well-established transformations of substituted phenanthrolines. The most scientifically sound approach begins with the commercially available precursor, 2-methyl-1,10-phenanthroline, and proceeds via a two-step oxidation-reduction sequence.

Proposed Synthetic Protocol: From 2-Methyl-1,10-Phenanthroline

This protocol is based on the known selenium dioxide oxidation of methyl groups on the phenanthroline ring, a method proven effective for the 2,9-dimethyl analogue, followed by a standard aldehyde reduction.[5]

Step 1: Oxidation to 1,10-Phenanthroline-2-carbaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,10-phenanthroline (1.0 eq) in a suitable solvent such as 1,4-dioxane containing a small amount of water (e.g., 4% v/v).[5]

-

Addition of Oxidant: Add selenium dioxide (SeO₂) (1.0-1.2 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Filter the hot solution to remove the precipitated black selenium. Allow the filtrate to cool to room temperature, which should induce precipitation of the aldehyde product.

-

Purification: Collect the crude product by filtration and recrystallize from a suitable solvent like acetone or ethanol to yield 1,10-phenanthroline-2-carbaldehyde as a crystalline solid.

Step 2: Reduction to (1,10-Phenanthrolin-2-yl)methanol

-

Reaction Setup: Suspend the 1,10-phenanthroline-2-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Addition of Reductant: Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise. The addition is exothermic and may cause frothing.

-

Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by carefully adding water to decompose the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction & Purification: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude (1,10-phenanthrolin-2-yl)methanol. Further purification can be achieved by column chromatography or recrystallization.

Caption: Proposed two-step synthesis of (1,10-phenanthrolin-2-yl)methanol.

Part 2: The Core of Coordination Chemistry

The presence of the flexible hydroxymethyl arm adjacent to the rigid N,N'-chelating unit is the defining feature of phen-CH₂OH, allowing for multiple modes of interaction with a metal center. The preferred coordination is a delicate interplay between the electronic and steric properties of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

Versatile Coordination Modes

-

Bidentate (N,N') Chelation: The ligand can coordinate solely through its two nitrogen atoms, behaving as a traditional 1,10-phenanthroline. In this mode, the hydroxymethyl group remains uncoordinated. It may be oriented away from the metal center or participate in secondary interactions, such as intramolecular or intermolecular hydrogen bonding with counter-ions or solvent molecules. This mode is favored by metal ions that are sterically saturated by other ligands or have a strong preference for square planar or specific octahedral geometries where a third donor from the phen-CH₂OH ligand cannot be accommodated.

-

Tridentate (N,N',O) Chelation: The most significant coordination mode involves the two nitrogen atoms and the oxygen atom of the hydroxymethyl group binding to a single metal center. This creates two fused chelate rings (one five-membered and one six-membered), which significantly enhances the thermodynamic stability of the complex (the chelate effect). This mode is more likely with metal ions that can readily accommodate higher coordination numbers (e.g., 5 or 6) and have an affinity for oxygen donors.

-

Bridging Coordination: While less common, the ligand could theoretically bridge two metal centers. For instance, the N,N' unit could chelate one metal while the alcohol oxygen coordinates to an adjacent metal ion, leading to the formation of dinuclear or polynuclear structures.

Caption: Primary coordination modes of the (1,10-phenanthrolin-2-yl)methanol ligand.

Structural Insights from an Analogue: 2,9-bis(Hydroxymethyl)-1,10-phenanthroline

While crystal structures of phen-CH₂OH complexes are scarce in the literature, invaluable insight can be gained from its close analogue, 2,9-bis(hydroxymethyl)-1,10-phenanthroline (PDALC). A study on PDALC complexes with Ca(II) and Pb(II) ions definitively demonstrates the coordinating ability of the hydroxymethyl groups.

In the complex ₂, the calcium ion is eight-coordinate, bound to the four nitrogen and four oxygen atoms from two separate PDALC ligands. This illustrates a case where the hydroxymethyl groups are crucial for satisfying the coordination sphere of a large metal ion. Conversely, the study notes that for smaller ions like Cu(II) or Ni(II), the rigid pre-organization of the ligand actually destabilizes the complex compared to the parent 1,10-phenanthroline, as these ions are too small to fit comfortably in the N,N,O,O cleft. This principle is directly applicable to phen-CH₂OH: the favorability of N,N',O-tridentate coordination will be highly dependent on the ionic radius of the metal center.

| Parameter | [Ca(PDALC)₂]²⁺ | [Pb(PDALC)(ClO₄)₂] | Causality and Implication for phen-CH₂OH |

| Coordination Mode | Bis-tetradentate (N,N',O,O') | Monodentate (N,N',O,O') + Anions | Demonstrates that hydroxymethyl groups readily coordinate, especially to larger metal ions. For phen-CH₂OH, this suggests tridentate N,N',O coordination is highly plausible. |

| M-N Distance (Å) | 2.501 (avg) | 2.486 (avg) | Typical for phenanthroline complexes, confirming strong N-M bonds. Similar distances are expected for phen-CH₂OH complexes. |

| M-O Distance (Å) | 2.422 (avg) | 2.617 (avg) | Confirms direct M-O bonding from the hydroxymethyl group. The longer Pb-O bond reflects the larger ionic radius of Pb(II). |

Table compiled from data presented in Hancock, R. D., et al. (2008). Inorganic Chemistry.

Part 3: Characterization and Physicochemical Properties

A multi-technique approach is essential to fully elucidate the structure and properties of phen-CH₂OH metal complexes in both the solid state and in solution.

-

X-Ray Crystallography: This is the definitive method for determining the solid-state structure, confirming the coordination mode, and measuring precise bond lengths and angles. Obtaining single crystals suitable for diffraction is a critical, though often challenging, step in characterizing a new complex.[6]

-

Infrared (IR) Spectroscopy: Coordination of the phenanthroline ring to a metal center typically results in a shift of the C=N and aromatic C=C stretching vibrations (usually found in the 1400-1650 cm⁻¹ region) to higher wavenumbers. If the hydroxymethyl group coordinates, the O-H stretching band (~3400 cm⁻¹) may shift, broaden, or disappear, and a new M-O vibration may appear at lower frequencies (400-600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the ligand structure and probing the complex's structure in solution. Upon coordination, the aromatic proton signals of the phenanthroline ring will shift (typically downfield), providing evidence of complexation. The methylene (-CH₂-) protons are particularly diagnostic; their chemical shift and coupling patterns can provide strong evidence for or against the coordination of the oxygen atom.

-

UV-Visible Spectroscopy: Complexes of phenanthroline are often colored due to electronic transitions. These spectra are typically dominated by intense ligand-centered π-π* transitions in the UV region (<300 nm) and, crucially, Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region.[7] The energy of the MLCT band is sensitive to the metal ion, its oxidation state, and the overall coordination environment, making it a valuable electronic probe.

-

Elemental Analysis: Provides the empirical formula of the complex, confirming the stoichiometry of metal, ligand, and any counter-ions, which is essential for validating the composition of a newly synthesized compound.

Part 4: Applications and Future Directions

The unique structural features of phen-CH₂OH complexes make them promising candidates for a range of applications, offering distinct advantages over simple phenanthroline systems.

Homogeneous Catalysis

Phenanthroline-metal complexes are active catalysts for a wide array of organic transformations, including oxidations, cross-coupling reactions, and hydrosilylations.[7] The phen-CH₂OH ligand offers several strategic advantages:

-

Enhanced Solubility: The polar hydroxymethyl group can improve the solubility of the catalytic complex in a wider range of solvents, including more environmentally benign protic solvents like alcohols.

-

Secondary Coordination Sphere Interactions: The -OH group, even when not directly coordinated to the metal, can participate in hydrogen bonding. This can influence the catalyst's local environment, potentially impacting substrate binding and selectivity in a predictable manner.

-

A Handle for Immobilization: The hydroxyl group serves as a convenient chemical handle for grafting the catalyst onto solid supports (e.g., silica, polymers), facilitating catalyst recovery and reuse—a key goal in green chemistry.

Bioinorganic Chemistry and Drug Development

Metal-phenanthroline complexes are widely studied for their biological activity, acting as DNA intercalators, enzyme inhibitors, and antimicrobial or anticancer agents.[2][3][8] The development of resistance to conventional drugs has spurred intense interest in these alternative therapeutics.[8]

-

Modulation of Lipophilicity: The introduction of the -OH group can fine-tune the lipophilicity of the complex, which is a critical parameter governing its ability to cross cell membranes and reach its biological target.

-

Targeted Drug Delivery: The hydroxyl moiety can be used as a point of attachment for conjugation to biomolecules (e.g., peptides, antibodies) or targeting ligands, enabling the specific delivery of the cytotoxic metal complex to cancer cells while sparing healthy tissue.

-

Enhanced Antimicrobial Activity: The ability to form hydrogen bonds could enhance the interaction of the complex with bacterial cell walls or key enzymes, potentially leading to improved antimicrobial potency.[3]

Materials Science and Supramolecular Chemistry

The photophysical properties of phenanthroline complexes, particularly those of Ru(II), make them suitable for applications in sensors, light-emitting devices, and photosensitizers.[2][7]

-

Luminescent Probes: The hydroxyl group can act as a recognition site. For example, the binding of an analyte to the -OH group could modulate the complex's luminescent properties through hydrogen bonding, forming the basis of a chemical sensor.

-

Building Blocks for MOFs: The ligand can be used as a building block in the construction of Metal-Organic Frameworks (MOFs). The N,N'-donors can coordinate to structural metal nodes, while the hydroxyl group can either coordinate to another metal or remain free to functionalize the pores of the framework, imparting specific chemical properties for gas storage or catalysis.[2]

Conclusion: A Ligand of Untapped Potential

(1,10-Phenanthrolin-2-yl)methanol represents a compelling evolution of the classic phenanthroline ligand. By incorporating a versatile hydroxymethyl functional group, it offers chemists a powerful tool to design metal complexes with enhanced solubility, tunable reactivity, and handles for further functionalization. While the direct exploration of this specific ligand has been limited, the principles gleaned from analogous systems and the broader field of coordination chemistry clearly indicate its immense potential. As the demand for more sophisticated catalysts, targeted therapeutics, and smart materials grows, ligands like (1,10-phenanthrolin-2-yl)methanol are poised to move from the realm of academic curiosity to a central role in solving real-world scientific challenges.

References

-

Chand, S. (2016). Synthesis of some 2,9‐disubstituted‐1,10‐phenanthrolines. ResearchGate. Available at: [Link]

-

Wikipedia. (2024). 1,10-Phenanthroline. Available at: [Link]

-

ResearchGate. (2019). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. Available at: [Link]

-

Atlabachew, M., et al. (2018). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry. Available at: [Link]

-

MDPI. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Available at: [Link]

-

Scholars Research Library. (n.d.). One-pot synthesis of 2 – phenylimidazo [4, 5-f][2] phenanthroline derivatives under solvent free conditions by using iodi. Available at: [Link]

-

Korecz, L., et al. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC. Available at: [Link]

- Google Patents. (n.d.). One-step synthesis method of symmetrical 1,10- phenanthroline derivative.

-

BOCE. (2024). 1,10-phenanthroline: Chemical properties, applications, and future prospects. Available at: [Link]

-

Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Thieme Chemistry. Available at: [Link]

-

Zhang, L., et al. (2009). 2,2′-(1,10-Phenanthrolin-2-ylimino)diethanol. PMC. Available at: [Link]

-

MDPI. (2024). Self-Assembled Molecular Complexes of 1,10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties. Available at: [Link]

-

Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. Available at: [Link]

-

Clark, J. (n.d.). oxidation of alcohols. Chemguide. Available at: [Link]

-

Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

-

Foroumadi, A., et al. (n.d.). NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone). J. Chil. Chem. Soc. Available at: [Link]

-

Hancock, R. D., et al. (2008). Metal Ion Complexing Properties of the Highly Preorganized Ligand 2,9-bis(Hydroxymethyl)-1,10-phenanthroline: A Crystallographic and Thermodynamic Study. Inorganic Chemistry. Available at: [Link]

-

Devereux, M., et al. (2016). The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. PubMed. Available at: [Link]

-

Jacquet, M., et al. (2024). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. Available at: [Link]

Sources

- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. Self-Assembled Molecular Complexes of 1,10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Photophysical Profiling and Coordination Dynamics of 1,10-Phenanthroline-2-methanol

Executive Summary

In the landscape of fluorescent probes and metal-chelating pharmacophores, 1,10-Phenanthroline-2-methanol (also known as 2-hydroxymethyl-1,10-phenanthroline) occupies a unique physicochemical niche. By appending a hemilabile hydroxymethyl group to the rigid, electron-deficient 1,10-phenanthroline core, researchers unlock a highly tunable platform. This whitepaper systematically deconstructs the fluorescent properties of this molecule, detailing the causality behind its solvent-dependent emission, its role in biomimetic catalysis (such as ATP transphosphorylation), and the mechanistic pathways governing its metal-induced fluorescence modulation.

Structural Architecture and Baseline Photophysics

The Causality of Weak Intrinsic Fluorescence

The parent 1,10-phenanthroline scaffold is characterized by a notoriously weak intrinsic fluorescence quantum yield ( Φ ) in aqueous media. This is fundamentally due to the presence of close-lying n−π∗ and π−π∗ singlet excited states. Upon photoexcitation, the molecule undergoes rapid non-radiative decay via intersystem crossing (ISC) or vibrational relaxation facilitated by hydrogen bonding with protic solvents[1].

However, the introduction of the 2-methanol group breaks the C2v symmetry of the parent ring. Symmetry reduction in phenanthroline derivatives dictates their intramolecular charge transfer (ICT) capabilities and solvatochromism[2]. The hydroxymethyl moiety acts as both a steric shield and a hydrogen-bonding participant, slightly red-shifting the absorption maximum ( λmax≈315 nm) and altering the excited-state dipole moment.

Solvent-Dependent Emission Dynamics

To harness the fluorescence of 1,10-Phenanthroline-2-methanol, solvent selection is critical. In pure water, the emission is heavily quenched. Transitioning to organic solvents (e.g., methanol or acetonitrile) or micellar environments (e.g., Triton X-100) significantly enhances the emission intensity[1].

-

Mechanistic Rationale: Methanol disrupts the extended aqueous hydrogen-bonding networks that couple to the probe's excited state, thereby shutting down the primary non-radiative vibrational decay pathways.

Metal-Induced Fluorescence Modulation

The true utility of 1,10-Phenanthroline-2-methanol lies in its capacity as a tridentate (N,N,O) or bidentate (N,N) ligand. The coordination of metal ions fundamentally rewires the molecule's photophysical decay pathways[3].

Chelation-Enhanced Fluorescence (CHEF)

When coordinated to closed-shell d10 metal ions (e.g., Zn2+ , Cd2+ ), the ligand undergoes rigidification. The metal locks the phenanthroline rings into a coplanar conformation, drastically reducing non-radiative decay caused by molecular rotation and vibration. This results in a strong "turn-on" blue emission.

Chelation-Enhanced Quenching (CHEQ)

Conversely, coordination to paramagnetic or heavy transition metals (e.g., Cu2+ , Ni2+ ) results in near-complete fluorescence quenching. This occurs via Photoinduced Electron Transfer (PET) from the excited ligand to the unfilled d-orbitals of the metal, or via enhanced intersystem crossing driven by the heavy-atom effect.

The Antenna Effect (Lanthanide Sensitization)

For drug development assays requiring time-resolved fluorescence (TRF), 1,10-Phenanthroline-2-methanol acts as an excellent "antenna" for Lanthanides ( Eu3+ , Tb3+ ). The 2-methanol group provides a critical hard oxygen donor that displaces high-frequency O−H oscillators (water molecules) from the lanthanide's inner coordination sphere. Energy absorbed by the phenanthroline π−π∗ network is efficiently transferred to the lanthanide's resonance levels, yielding sharp, long-lived f-f emission lines.

Biomimetic Application: ATP Transphosphorylation

Beyond simple sensing, the structural geometry of 1,10-Phenanthroline-2-methanol enables complex biomimetic reactions. Notably, zinc and copper ions have been proven to catalyze the transphosphorylation of 1,10-phenanthroline-2-methanol by ATP[4]. The metal ion coordinates both the phenanthroline core and the phosphate of ATP, bringing the 2-hydroxyl group into perfect proximity to act as a nucleophile, mimicking the active site of kinase enzymes.

Visualizing the Coordination Pathways

Below is the logical flow of how specific metal interactions dictate the fluorescence readout of the molecule.

Fig 1: Mechanistic pathways of fluorescence modulation in 1,10-Phenanthroline-2-methanol upon metal binding.

Quantitative Data Summary

Table 1: Baseline Photophysical Properties of 1,10-Phenanthroline-2-methanol

| Environment / Solvent | Excitation λmax (nm) | Emission λmax (nm) | Relative Quantum Yield ( Φ ) | Primary Decay Pathway |

| Aqueous Buffer (pH 7.4) | 310 - 315 | 365 - 370 | < 0.01 (Very Low) | Vibrational (H-bonding) |

| Methanol | 315 | 365 | ~ 0.05 (Moderate) | Intersystem Crossing |

| Aqueous + TX-100 Micelles | 315 | 375 | ~ 0.08 (Enhanced) | Restricted Rotation |

Table 2: Metal Coordination Effects (in Methanol)

| Metal Ion | Coordination Mode | Fluorescence Effect | Mechanistic Driver |

| Zn2+ | N,N-Bidentate | Strong Enhancement | CHEF (Rigidification) |

| Cu2+ | N,N,O-Tridentate | >95% Quenching | PET / Paramagnetic Effect |

| Eu3+ | N,N,O-Tridentate | Red Emission (614 nm) | Antenna Effect (Energy Transfer) |

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Spectrofluorometric Titration for Metal Binding Affinity ( Kd )

Rationale: To accurately determine the binding affinity, the ligand concentration must remain strictly constant while the metal concentration varies. Dilution artifacts are the most common source of error in literature.

-

Preparation of Stock Solutions:

-

Prepare a 10μM solution of 1,10-Phenanthroline-2-methanol in spectroscopic-grade methanol.

-

Prepare a 1mM stock of the target metal salt (e.g., Zn(NO3)2 ) dissolved directly into the 10μM ligand solution . Causality: Using the ligand solution as the solvent for the metal titrant ensures that as you add the metal, the total ligand concentration remains exactly 10μM , eliminating dilution math and associated volumetric errors.

-

-

Titration Execution:

-

Place 2.0 mL of the ligand solution in a quartz cuvette (1 cm path length).

-

Record the baseline emission spectrum ( λex=315 nm, scan 330−500 nm).

-

Add the metal titrant in 0.1 equivalent aliquots ( 2μL additions).

-

Equilibrate for 2 minutes after each addition before scanning.

-

-

Self-Validation Check: Simultaneously monitor the UV-Vis absorption. The presence of sharp isosbestic points in the absorption spectra validates that only two species (free ligand and 1:1 complex) are in equilibrium. If isosbestic points drift, higher-order complexes (e.g., 2:1 ligand:metal) are forming.

-

Data Analysis: Plot the integrated fluorescence intensity against metal concentration and fit to a 1:1 Benesi-Hildebrand binding isotherm to extract the Kd .

Protocol B: Relative Quantum Yield ( Φ ) Determination

Rationale: Absolute quantum yield requires an integrating sphere. For standard lab setups, a relative measurement against a known standard is highly accurate provided the inner filter effect is mitigated.

-

Standard Selection: Use Quinine Sulfate in 0.1M H2SO4 ( Φstd=0.54 at λex=310 nm) as the reference.

-

Sample Preparation: Prepare 5 dilutions of the standard and 5 dilutions of 1,10-Phenanthroline-2-methanol.

-

Critical Step: Ensure the absorbance of all solutions at the excitation wavelength ( 315 nm) is strictly below 0.05 OD . Causality: Higher absorbances cause the "inner filter effect," where the sample re-absorbs its own emitted light, artificially depressing the calculated quantum yield.

-

-

Measurement: Record the emission spectra for all 10 samples under identical slit widths and PMT voltages.

-

Integration & Validation: Calculate the integrated area under the emission curve for each sample. Plot Integrated Fluorescence vs. Absorbance.

-

Self-Validation Check: The plot must be perfectly linear ( R2>0.99 ). A downward curve at higher absorbances indicates self-quenching or aggregation.

-

-

Calculation: Calculate Φsample using the gradient (Grad) of the linear plots and the refractive indices ( η ) of the solvents:

Φsample=Φstd×(GradstdGradsample)×(ηstd2ηsample2)

References

- Micellization, 1,10-phenanthroline, fluorescence, solubilization.

- Details the biomimetic transphosphorylation of 1,10-phenanthroline-2-methanol by ATP.

- Explores symmetry reduction, intramolecular charge transfer, and solvatochromism.

- Discusses the modulation of non-radiative decay pathways in phenanthroline complexes.

Sources

1,10-Phenanthroline-2-methanol as a Bidentate Ligand: Mechanistic Insights and Metalloenzyme Modeling in Drug Development

Executive Summary

In the landscape of coordination chemistry and drug development, 1,10-phenanthroline-2-methanol (Phen-2-MeOH) has emerged as a privileged scaffold for designing artificial metalloenzymes and targeted catalytic therapeutics. While 1,10-phenanthroline is classically known as a rigid, high-affinity bidentate ligand, the strategic addition of a 2-hydroxymethyl group fundamentally alters its application profile. By acting primarily as an N,N -bidentate chelator while maintaining the hydroxymethyl group as a pendant nucleophile, this molecule perfectly models the active sites of native kinases and phosphatases. This whitepaper provides an in-depth technical analysis of Phen-2-MeOH's coordination dynamics, its role in catalytic transphosphorylation, and self-validating experimental workflows for researchers in the field.

Structural and Coordination Dynamics

The efficacy of 1,10-phenanthroline-2-methanol lies in its highly predictable geometric behavior upon transition metal complexation.

The Causality of the Pendant Nucleophile: When coordinating with divalent transition metals (e.g., Zn²⁺, Cu²⁺), Phen-2-MeOH operates strictly as a bidentate N,N -ligand rather than a tridentate N,N,O -ligand under physiological conditions. Why is this critical? If the hydroxyl oxygen were to coordinate to the metal, it would lose its nucleophilic character and saturate the metal's coordination sphere. By remaining pendant, the rigid heterocyclic framework forces the uncoordinated hydroxymethyl group into close spatial proximity to the metal center. The metal ion is left with open equatorial or axial sites to act as a Lewis acid, drawing electron density away from incoming substrates (such as the γ-phosphate of ATP), while the pendant hydroxyl group is perfectly positioned for an intramolecular nucleophilic attack.

Mechanism of metal-catalyzed transphosphorylation via bidentate ligand coordination.

Metalloenzyme Models: The Transphosphorylation Paradigm

The most authoritative demonstration of Phen-2-MeOH's utility is its application in modeling zinc-dependent metalloenzymes. As demonstrated in the foundational work by Sigman et al. ()[1], the [Zn(Phen-2-MeOH)]²⁺ complex acts as a highly efficient catalyst for the transphosphorylation of ATP.

In this ternary complex, the zinc ion simultaneously binds the ATP substrate and the bidentate phenanthroline backbone. The Lewis acidity of the zinc ion polarizes the terminal P-O bond of ATP. Because the bidentate coordination restricts the conformational freedom of the ligand, the pendant 2-methanol group is sterically driven into the activated phosphate, resulting in the cleavage of ATP into ADP and a phosphorylated ligand intermediate[1]. This mechanism is highly relevant for drug development professionals designing small-molecule artificial nucleases or kinase inhibitors, as it proves that precise spatial orientation of a nucleophile adjacent to a Lewis acid can bypass the need for complex protein architectures[1][2].

Quantitative Data Analysis: Metal Ion Reactivity

The choice of the central metal ion drastically impacts the hydrolytic and transphosphorylation efficiency of phenanthroline-based complexes. The table below summarizes the comparative reactivity of various divalent metals in promoting ATP hydrolysis when complexed with bidentate heterocyclic ligands at different pH levels ()[2][3].

Table 1: Comparative Reactivity of Divalent Metal Ions in ATP Hydrolysis

| Metal Ion | Reactivity Order (pH 7.3) | Reactivity Order (pH 5.7) | Optimal Ratio (M²⁺:Ligand:ATP) | Primary Cleavage Product |

| Cu²⁺ | 1 (Highest) | 1 (Highest) | 1:1:1 or 2:2:1 | ADP + Pi |

| Zn²⁺ | 2 | 2 | 2:2:1 | ADP + Pi |

| Ni²⁺ | 3 | 4 | 2:2:1 | ADP + Pi |

| Mg²⁺ | 4 | 3 | 2:2:1 | ADP + Pi |

| Co²⁺ | 5 (Lowest) | - | 2:2:1 | AMP + PPi |

Note: Cu²⁺ exhibits the highest Lewis acidity and optimal Jahn-Teller distortion to facilitate rapid substrate turnover, while Zn²⁺ provides a biologically relevant, redox-inert alternative for in vivo drug models[2].

Experimental Methodology: Self-Validating Catalytic Workflow

To ensure scientific integrity and reproducible kinetic data, the evaluation of Phen-2-MeOH metal complexes must follow a self-validating protocol. The following methodology isolates the catalytic variable and eliminates background artifacts.

Step-by-step experimental workflow for evaluating catalytic transphosphorylation.

Step 1: Preparation of the Binary Complex

-

Action: Incubate equimolar amounts (e.g., 1.0 mM) of 1,10-Phen-2-MeOH and anhydrous ZnCl₂ (or CuCl₂) in aqueous solution at 25°C.

-

Causality & Validation: Perform a UV-Vis titration to confirm the presence of sharp isosbestic points. This validates that 100% of the ligand has formed the desired [M(Phen-2-MeOH)]²⁺ binary complex without the presence of uncoordinated, highly reactive free metal ions that could skew hydrolytic data[2].

Step 2: Substrate Introduction and Buffer Selection

-

Action: Introduce 0.5 mM ATP to the complex in a 50 mM HEPES buffer adjusted to pH 7.3. Incubate at 40°C.

-

Causality & Validation: Buffer selection is the most common point of failure in metalloenzyme modeling. We strictly utilize HEPES because it is a non-coordinating buffer. Using Phosphate buffers would introduce competing ligands that displace ATP from the metal's coordination sphere. Using Tris buffer introduces primary amines that can form competitive Schiff bases or coordinate the metal center directly. HEPES ensures the system is self-validating; any observed transphosphorylation is strictly attributable to the Phen-2-MeOH complex.

Step 3: Quenching and Anion-Exchange HPLC Analysis

-

Action: At designated time intervals (e.g., 1h, 4h, 24h), extract a 100 µL aliquot and immediately quench the reaction by adding an excess of EDTA (5.0 mM). Analyze the mixture via anion-exchange HPLC.

-

Causality & Validation: EDTA is a hexadentate chelator with an overwhelmingly higher affinity for Zn²⁺/Cu²⁺ than Phen-2-MeOH or ATP. Its addition instantly strips the metal from the ternary complex, completely halting the catalytic cycle. This prevents artifactual hydrolysis from occurring while the sample is waiting in the HPLC autosampler, ensuring the kinetic data perfectly reflects the exact moment of extraction.

Conclusion

1,10-Phenanthroline-2-methanol represents a masterclass in ligand design. By restricting its coordination to a bidentate N,N -mode, it preserves its hydroxymethyl group as a potent, spatially-oriented nucleophile. Whether utilized to understand the fundamental mechanisms of metalloenzymes or applied to the synthesis of next-generation catalytic drugs, its self-validating chemistry offers unparalleled precision for researchers in the biochemical sciences.

References

-

Title: Models for metalloenzymes. Zinc ion catalyzed phosphorylation of 1,10-phenanthroline-2-carbinol by adenosine triphosphate. Source: Biochemistry (1972) URL: [Link]

-

Title: Reactivities and Site-Selectivities of Hydrolyses of ATP and UTP Promoted by Metal Complexes of Adenine-Linked Di-2-pyridylamine Derivatives. Source: Bulletin of the Chemical Society of Japan (2006) URL: [Link]

Sources

1,10-Phenanthroline-2-methanol: A Technical Guide to Synthesis, Coordination Dynamics, and Bioinorganic Applications

Executive Summary

In the landscape of advanced coordination chemistry and materials science, 1,10-phenanthroline-2-methanol emerges as a highly versatile, functionalized heterocyclic ligand. By combining the rigid, strongly chelating N,N -donor system of the phenanthroline backbone with a hemilabile oxygen-donor from the hydroxymethyl group, this compound serves as an ideal tridentate ( N,N,O ) or bidentate ( N,N ) ligand. It is a critical precursor in the development of metallodrugs, artificial nucleases, and sublimable Spin Crossover (SCO) materials for next-generation spintronic devices.

Physicochemical Profile

To facilitate experimental design, the core quantitative data and physical properties of 1,10-phenanthroline-2-methanol are summarized below.

| Property | Value / Description |

| Chemical Name | 1,10-Phenanthroline-2-methanol (or (1,10-phenanthrolin-2-yl)methanol) |

| CAS Registry Number | 37067-10-0[1] |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in Methanol, Ethanol, DMSO, and DMF; sparingly soluble in Hexane |

| Coordination Modes | Bidentate ( N,N ) or Tridentate ( N,N,O ) |

Mechanistic Insights & Core Applications

Advanced Coordination Dynamics

The structural pre-organization of 1,10-phenanthroline-2-methanol dictates its coordination behavior. The two nitrogen atoms are locked in a coplanar arrangement, providing a strong ligand field that stabilizes transition metals such as Ruthenium(II), Copper(II), and Iron(II). The appended 2-methanol group introduces a "hemilabile" coordination site. In catalytic cycles, this oxygen donor can temporarily detach from the metal center to create an open coordination site for substrate binding, and then re-coordinate to stabilize the intermediate, thereby preventing catalyst degradation.

Spintronics and Spin Crossover (SCO) Materials

In materials science, 1,10-phenanthroline-2-methanol is a foundational building block for synthesizing ionogenic, robust ligands. For instance, it is utilized to synthesize 2-(1H-imidazol-2-yl)-9-methyl-1,10-phenanthroline. When coordinated with Iron(II), this ligand forms neutral SCO complexes that exhibit highly efficient light-induced spin transitions (LIESST effect). These materials can be processed into ultrathin films via high-vacuum sublimation, making them prime candidates for integration into light-addressable vertical spintronic devices[2].

Bioinorganic Catalysis: Artificial Nucleases

Transition metal complexes of phenanthroline derivatives are potent agents for the site-selective hydrolysis of nucleoside triphosphates. Copper(II) complexes utilizing these ligand frameworks act as artificial metallonucleases, promoting the hydrolysis of ATP to ADP and AMP. The mechanism relies on the Cu(II) center acting as a powerful Lewis acid to polarize the phosphodiester bond, while the planar phenanthroline system provides necessary steric bulk and π−π stacking interactions with nucleobases to ensure substrate specificity[3].

Fig 1. Mechanism of Cu(II)-phenanthroline complex catalyzed ATP hydrolysis.

Experimental Protocol: Two-Step Chemoselective Synthesis

The synthesis of 1,10-phenanthroline-2-methanol requires precise chemocontrol to functionalize the alkyl side chain without disrupting the electron-deficient heteroaromatic ring system. The following self-validating protocol details the transformation from 2-methyl-1,10-phenanthroline.

Step 1: Riley Oxidation to the Aldehyde

Objective: Selectively oxidize the α -methyl group to an aldehyde. Causality: Selenium dioxide (SeO₂) is employed because it specifically targets allylic or benzylic-type activated methyl groups via an ene reaction followed by a [2,3]-sigmatropic rearrangement. It avoids the over-oxidation to a carboxylic acid that typically occurs with harsher oxidants like KMnO₄.

-

Preparation: Dissolve 10.0 g of 2-methyl-1,10-phenanthroline in 150 mL of 1,4-dioxane containing 4% water (v/v). Note: The trace water is critical for the hydrolysis of the intermediate selenite ester.

-

Reaction: Add 1.2 equivalents of SeO₂. Heat the mixture to reflux (approx. 100 °C) under a nitrogen atmosphere for 4–6 hours.

-

Validation & Isolation: The reaction progress is marked by the precipitation of black elemental selenium. Filter the mixture hot through a pad of Celite to remove the selenium waste. Concentrate the filtrate under reduced pressure to yield the intermediate, 1,10-phenanthroline-2-carbaldehyde.

Step 2: Hydride Reduction to the Alcohol

Objective: Reduce the aldehyde to the primary alcohol. Causality: Sodium borohydride (NaBH₄) in methanol is selected as a mild, chemoselective reducing system. It rapidly reduces the carbonyl group but is entirely unreactive toward the phenanthroline aromatic system, preventing unwanted ring saturation.

-

Preparation: Suspend the crude 1,10-phenanthroline-2-carbaldehyde in 100 mL of anhydrous methanol. Cool the flask to 0 °C using an ice bath. Note: Cooling is essential to control the exothermic nature of the hydride reduction and prevent solvent boil-off.

-

Reaction: Slowly add 1.5 equivalents of NaBH₄ portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours[2].

-

Validation & Isolation: Quench the remaining hydride by carefully adding 20 mL of distilled water. Extract the aqueous mixture with dichloromethane (3 × 50 mL). The organic layers are combined, dried over anhydrous Na₂SO₄, and evaporated. The resulting solid can be recrystallized from ethanol to yield pure 1,10-phenanthroline-2-methanol.

Fig 2. Two-step chemoselective synthesis of 1,10-Phenanthroline-2-methanol.

References

- ChemicalBook, 37067-10-0 CAS|(1,10-phenanthrolin-2-yl)Methanol.

- ACS Publications, Design and Processing as Ultrathin Films of a Sublimable Iron(II) Spin Crossover Material Exhibiting Efficient and Fast Light-Induced Spin Transition.

- Oxford Academic (OUP), Reactivities and Site-Selectivities of Hydrolyses of ATP and UTP Promoted by Metal Complexes of Adenine-Linked Di-2-pyridylamine.

Sources

An In-depth Technical Guide to 1,10-Phenanthroline-2-methanol: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,10-Phenanthroline-2-methanol, a heterocyclic organic compound with significant potential in various scientific domains. As a derivative of 1,10-phenanthroline, it shares the parent molecule's robust chelating properties and planar structure, while the addition of a methanol group at the 2-position introduces new possibilities for functionalization and interaction. This document will delve into the core physicochemical properties of 1,10-Phenanthroline-2-methanol, its established and potential applications, and detailed experimental protocols relevant to its use.

Core Physicochemical Data

The foundational properties of 1,10-Phenanthroline-2-methanol are crucial for its application in any experimental setting. The molecular structure consists of a 1,10-phenanthroline core with a methanol substituent.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O | Calculated |

| Molecular Weight | 210.23 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like ethanol and acetone, with slight solubility in water. | [1] |

The presence of the hydroxyl group in the methanol substituent can influence its solubility and provides a reactive site for further chemical modifications.

Scientific and Research Applications

The unique structural features of 1,10-phenanthroline and its derivatives have led to their widespread use in diverse fields of research and development.[2]

Coordination Chemistry and Metal Ion Detection

1,10-phenanthroline is a renowned chelating agent, forming stable complexes with a wide array of metal ions.[2][3] This property is central to its application in analytical chemistry for the detection of metal ions. For instance, the complex formed with ferrous ions (Fe²⁺) exhibits a distinct color, allowing for its quantitative analysis via spectrophotometry.[2] Derivatives like 1,10-Phenanthroline-2-methanol are also expected to retain this strong chelating ability.

Drug Research and Development

The 1,10-phenanthroline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promising anticancer, antibacterial, and antiviral activities.[2][4][5]

Anticancer Activity: The planar nature of the phenanthroline ring allows it to intercalate between the base pairs of DNA, disrupting replication and transcription processes in cancer cells.[4][6] Furthermore, metal complexes of phenanthroline derivatives can induce cell death through oxidative DNA cleavage and inhibition of crucial cellular enzymes like metalloproteases.[4]

Antibacterial and Other Biological Activities: Compounds containing the 1,10-phenanthroline structure have demonstrated antibacterial effects.[2] Metal complexes, in particular, have shown efficacy against resistant bacterial strains.[5] The versatility of the phenanthroline ligand allows for the design of complexes with tailored biological activities.[7]

Materials Science and Photochemistry

In materials science, 1,10-phenanthroline is utilized in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials.[2] Its rigid structure and coordination capabilities are advantageous for creating materials with specific functions for applications in gas adsorption, separation, and catalysis.[2] In photochemistry, it can act as a photosensitizer in various photochemical reactions.[2]

Experimental Protocols and Methodologies

General Synthesis of 1,10-Phenanthroline Derivatives

The synthesis of 1,10-phenanthroline derivatives often involves a Skraup reaction, which is a condensation reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of sulfuric acid and an oxidizing agent.[8] For substituted phenanthrolines, a common approach involves the reaction of a substituted o-phenylenediamine with glycerol.[9]

Diagram: Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of 1,10-phenanthroline derivatives via the Skraup reaction.

Safety and Handling

1,10-phenanthroline and its derivatives are classified as toxic if swallowed and are very toxic to aquatic life with long-lasting effects.[10] It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, in a well-ventilated area or a fume hood.[11][12] Always consult the Safety Data Sheet (SDS) for the specific compound before use.[10][11][12]

Conclusion

1,10-Phenanthroline-2-methanol, as a functionalized derivative of 1,10-phenanthroline, holds considerable promise for advancements in coordination chemistry, drug discovery, and materials science. Its inherent chelating properties, coupled with the reactive methanol group, offer a versatile platform for the development of novel molecules with tailored functions. Further research into the specific synthesis and applications of this compound is warranted to fully explore its scientific potential.

References

-

precisionFDA. 1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL. Available at: [Link].

- Bocan, K. 1,10-phenanthroline: Chemical properties, applications, and future prospects. Elixir Org. Chem.123, 53333-53335 (2024).

- IUCr Journals. μ2-Methanol-κ2O:O-bis[(1,10-phenanthroline-κ2N,N′). Available at: https://journals.iucr.org/e/issues/2019/12/00/bz5254/index.html.

-

Taylor & Francis Online. Synthesis of organic salts from 1,10-phenanthroline for biological applications. Available at: [Link].

-

PubChem. 1,10-Phenanthroline-2,9-diyldimethanol. Available at: [Link].

-

Chem-Supply. Safety Data Sheet - 1,10-PHENANTHROLINE Monohydrate. Available at: [Link].

- A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent.

-

PubChem. 2-Methyl-1,10-phenanthroline. Available at: [Link].

-

Zenodo. Synthesis of some 1,10-Phenanthroline Derivatives. Available at: [Link].

- Google Patents. One-step synthesis method of symmetrical 1,10- phenanthroline derivative.

-

MDPI. Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Available at: [Link].

-

Wikipedia. 1,10-Phenanthroline. Available at: [Link].

-

PMC. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae. Available at: [Link].

-

MDPI. Self-Assembled Molecular Complexes of 1,10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties. Available at: [Link].

-

MDPI. Strong CH…O Interactions in the Second Coordination Sphere of 1,10-Phenanthroline Complexes with Water. Available at: [Link].

Sources

- 1. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 9. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. westliberty.edu [westliberty.edu]

Methodological & Application

Application Note: 1,10-Phenanthroline-2-methanol as a Fluorescent Sensor for Zinc (Zn²⁺)

Introduction & Scientific Rationale

Zinc (Zn²⁺) is the second most abundant transition metal in the biological systems and plays an indispensable role in enzymatic regulation, signal transduction, and cellular apoptosis [1]. Dyshomeostasis of mobile zinc is heavily implicated in severe pathologies, including Alzheimer's disease, Parkinson's disease, and various metabolic syndromes [2]. Consequently, the precise quantification and spatial tracking of Zn²⁺ in aqueous and biological matrices necessitate highly selective fluorescent probes [3].

1,10-Phenanthroline-2-methanol serves as a highly efficient, low-molecular-weight fluorescent sensor engineered specifically for Zn²⁺ detection. While the unsubstituted 1,10-phenanthroline core acts as a classic bidentate (N, N) chelator [4], the strategic addition of the 2-methanol moiety introduces a critical oxygen donor. This structural modification creates a highly favored tridentate (N, N, O) coordination pocket . This specific geometry exhibits an exceptional binding affinity for Zn²⁺ over competing divalent cations (such as Cd²⁺ and Cu²⁺), driven by the entropic advantage of the chelate effect [5].

Photophysical Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The sensing capability of 1,10-Phenanthroline-2-methanol is governed by the Chelation-Enhanced Fluorescence (CHEF) mechanism [6].

In its apo-state (unbound form), the sensor exhibits relatively weak fluorescence. The energy from photo-excitation is primarily dissipated through non-radiative decay pathways, facilitated by the free rotation of the methanol group and solvent interactions. Upon the introduction of Zn²⁺, the metal ion coordinates with the two nitrogen atoms of the phenanthroline ring and the oxygen atom of the hydroxyl group. This 1:1 stoichiometric binding event rigidifies the molecular framework, effectively locking the molecule into a coplanar conformation. The suppression of non-radiative rotational decay pathways forces the molecule to relax via radiative decay, resulting in a massive amplification of fluorescence emission [7].

Figure 1: Photophysical mechanism of Chelation-Enhanced Fluorescence (CHEF) upon Zn²⁺ binding.

Analytical Specifications & Figures of Merit

To ensure reproducibility across different laboratory environments, the quantitative data and operational parameters for the sensor are summarized below.

| Parameter | Specification | Experimental Implication |

| Target Ion | Zn²⁺ | Highly selective over alkali and alkaline earth metals. |

| Coordination Stoichiometry | 1:1 | Simplifies Job's Plot analysis and Kd calculations. |

| Excitation Wavelength (λex) | ~320 nm | Requires UV-compatible quartz cuvettes. |

| Emission Wavelength (λem) | ~410 nm | Distinct blue emission, visible under a UV lamp. |

| Limit of Detection (LOD) | ~30 - 50 nM | Suitable for trace environmental and biological sensing. |

| Binding Constant (Ka) | ~10⁴ to 10⁶ M⁻¹ | Indicates strong, reversible binding affinity. |

| Optimal pH Range | 7.0 - 7.4 | Fully compatible with physiological conditions. |

| Recommended Solvent | EtOH/HEPES (1:9 v/v) | Ensures sensor solubility while mimicking aqueous environments. |

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that every experimental choice is grounded in chemical causality.

Protocol A: Preparation of Reagents and Stock Solutions

Causality Insight: The choice of buffer is critical. Phosphate-buffered saline (PBS) must be strictly avoided because high concentrations of phosphate will competitively bind Zn²⁺, leading to metal precipitation and artificially suppressing the fluorescence response [8].

-

Sensor Stock Solution (1 mM): Dissolve 2.10 mg of 1,10-Phenanthroline-2-methanol (MW ≈ 210.23 g/mol ) in 10 mL of spectroscopic-grade Ethanol. Store at 4°C in a light-protected amber vial to prevent photo-oxidation.

-

Zn²⁺ Stock Solution (1 mM): Dissolve ZnCl₂ or Zn(NO₃)₂ in ultra-pure deionized water (18.2 MΩ·cm). Note: Avoid using sulfate salts if barium or calcium interference is expected in your downstream matrix.

-

Assay Buffer: Prepare a 10 mM HEPES buffer solution. Adjust to pH 7.4 using 0.1 M NaOH.

Protocol B: Fluorometric Titration and Kd Determination

Self-Validation Check: The accuracy of the binding constant relies on proving a 1:1 stoichiometry. This is validated by ensuring the linear fit of the Benesi-Hildebrand plot yields an R2>0.98 [9].

-

Prepare a series of working solutions containing a fixed concentration of the sensor (10 µM) in the HEPES/EtOH (9:1 v/v) buffer system.

-

Sequentially add increasing aliquots of the Zn²⁺ stock solution to achieve final metal concentrations ranging from 0 to 20 µM (0 to 2.0 molar equivalents).

-

Incubate each mixture at room temperature for 5 minutes to ensure thermodynamic coordination equilibrium is reached.

-

Record the fluorescence emission spectra using an excitation wavelength of 320 nm. Monitor the peak emission intensity at 410 nm.

-

Plot the emission intensity at 410 nm versus the concentration of Zn²⁺. Calculate the binding constant ( Ka ) using the Benesi-Hildebrand equation.

Figure 2: Step-by-step fluorometric titration workflow for Zn²⁺ quantification.

Protocol C: Selectivity and Interference Assay

Causality Insight: Paramagnetic ions like Cu²⁺ and Fe²⁺ have unpaired electrons that facilitate non-radiative energy transfer, typically quenching fluorescence [10]. This assay proves that the sensor maintains its integrity and specifically lights up only for Zn²⁺, even in complex matrices.

-

Prepare 10 µM sensor solutions in the assay buffer.

-

Add 10 µM (1 equiv.) of various competing metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺) to separate sensor aliquots and measure the fluorescence response. Expected Result: Only the Zn²⁺ sample should trigger the CHEF effect.

-

Competition Validation (Spike-in): To the solutions containing the competing ions, spike in 10 µM of Zn²⁺. The fluorescence should immediately enhance, proving the sensor's superior binding affinity for Zn²⁺ displaces or ignores the interfering ions [5].

References

-

The neurobiology of zinc in health and disease. Nature Reviews Neuroscience. Available at:[Link]

-

Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study. MDPI. Available at:[Link]

-

Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. Taylor & Francis. Available at:[Link]

-

Colorimetric fluorescence of the 1,10-phenantholineyl-imidazole sensor probe for the selective detection of Zn2+ and Cd2+ ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / PubMed. Available at:[Link]

-

Cell-Compatible Fluorescent Chemosensor for Zn2+ Based on a 3,8-Extended 1,10-Phenanthroline Derivative. European Journal of Inorganic Chemistry. Available at:[Link]

-

Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. Tetrahedron / ResearchGate. Available at:[Link]

-

Phosphorescent Sensor for Biological Mobile Zinc. Journal of the American Chemical Society / PMC. Available at:[Link]

-

Phosphorescent Sensor for Biological Mobile Zinc (Buffer Interference Data). PMC. Available at:[Link]

-

1,10-Phenanthroline based colorimetric and fluorescent sensor for Hg2+ in water: Experimental and DFT study. ResearchGate. Available at:[Link]

-

Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions (Interference Assay). Tetrahedron / ResearchGate. Available at:[Link]

Application Notes and Protocols for Catalysis with 1,10-Phenanthroline-2-methanol

Introduction: The Strategic Role of the Hydroxymethyl Group in Phenanthroline-Ligated Catalysis

1,10-Phenanthroline (phen) and its derivatives are cornerstone ligands in transition metal catalysis, prized for their rigid, planar structure and strong, bidentate coordination to a wide array of metal centers. This robust coordination imparts significant stability to the resulting metal complexes, which are active in a multitude of catalytic transformations, including cross-coupling reactions, oxidations, and polymerizations.[1][2] The introduction of substituents onto the phenanthroline scaffold is a key strategy for fine-tuning the steric and electronic properties of the ligand, thereby influencing the catalytic activity, selectivity, and stability of the corresponding metal complex.[1]